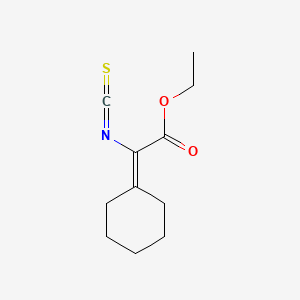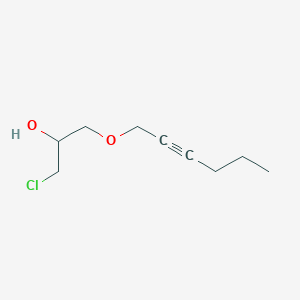
12-Chlorododeca-1,7-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Chlorododeca-1,7-diyne is a chemical compound characterized by the presence of a chlorine atom and two triple bonds within a twelve-carbon chain. This compound is part of the diyne family, which is known for its unique reactivity and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododeca-1,7-diyne typically involves the coupling of appropriate alkyne precursors. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction conditions often include a solvent like pyridine or dimethylformamide (DMF) and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automation can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Chlorododeca-1,7-diyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under appropriate conditions.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Azides, thiols.
Applications De Recherche Scientifique
12-Chlorododeca-1,7-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 12-Chlorododeca-1,7-diyne involves its reactivity with various molecular targets. The presence of triple bonds allows it to participate in cycloaddition reactions, forming cyclic compounds. The chlorine atom can undergo substitution reactions, leading to the formation of new functional groups. These reactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,7-Octadiyne: A diyne with a shorter carbon chain and no chlorine atom.
1,4-Dichlorobutadiyne: A diyne with two chlorine atoms and a shorter carbon chain.
12-Bromododeca-1,7-diyne: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 12-Chlorododeca-1,7-diyne is unique due to its specific combination of a twelve-carbon chain, two triple bonds, and a chlorine atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
39253-36-6 |
|---|---|
Formule moléculaire |
C12H17Cl |
Poids moléculaire |
196.71 g/mol |
Nom IUPAC |
12-chlorododeca-1,7-diyne |
InChI |
InChI=1S/C12H17Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h1H,3-6,9-12H2 |
Clé InChI |
IOKAYOKLCHXEIJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC#CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


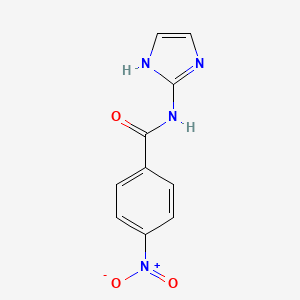


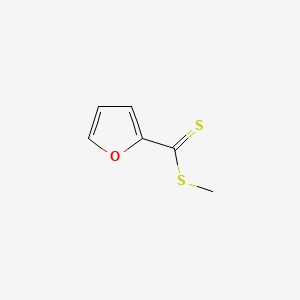
![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
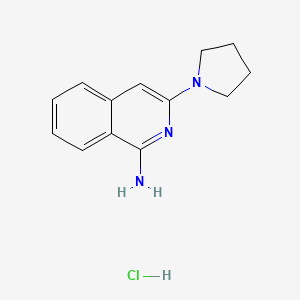

![6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine](/img/structure/B14666017.png)

